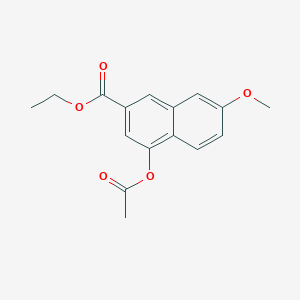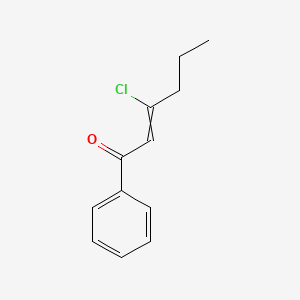
3-Chloro-1-phenylhex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-phenylhex-2-en-1-one is an organic compound with the molecular formula C12H13ClO It is a chlorinated derivative of 1-phenylhex-2-en-1-one, featuring a chlorine atom attached to the third carbon of the hexenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-phenylhex-2-en-1-one can be achieved through several methods. One common approach involves the chlorination of 1-phenylhex-2-en-1-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-phenylhex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form 3-chloro-1-phenylhexan-1-one using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amines or thioethers.
Reduction: Formation of 3-chloro-1-phenylhexan-1-one.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-phenylhex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-phenylhex-2-en-1-one involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylhex-2-en-1-one: The non-chlorinated parent compound.
3-Bromo-1-phenylhex-2-en-1-one: A brominated analog with similar reactivity.
3-Iodo-1-phenylhex-2-en-1-one: An iodinated analog with distinct reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Chloro-1-phenylhex-2-en-1-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can influence the compound’s electronic distribution, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
CAS-Nummer |
144691-85-0 |
|---|---|
Molekularformel |
C12H13ClO |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
3-chloro-1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H13ClO/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI-Schlüssel |
UAKXSSDTESSQES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CC(=O)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
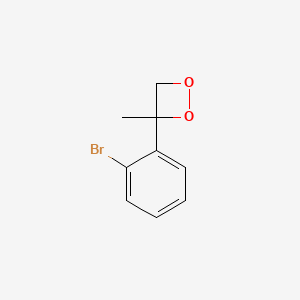
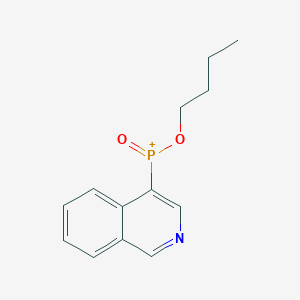
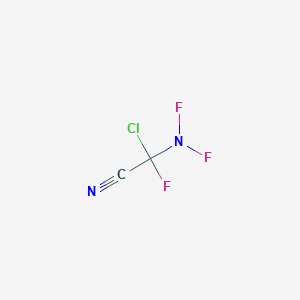
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)

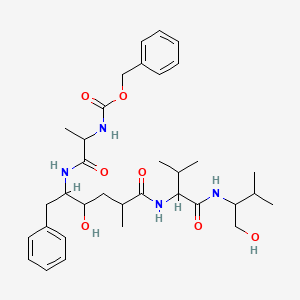

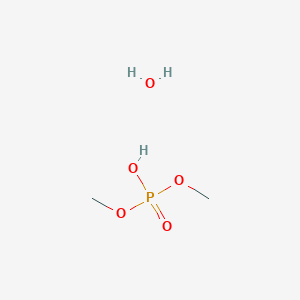
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
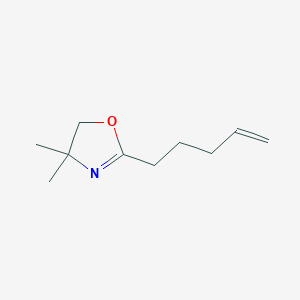
![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
